

Application Notes and Protocols for Cell-based Assays Using SR 146131

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Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613

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Introduction

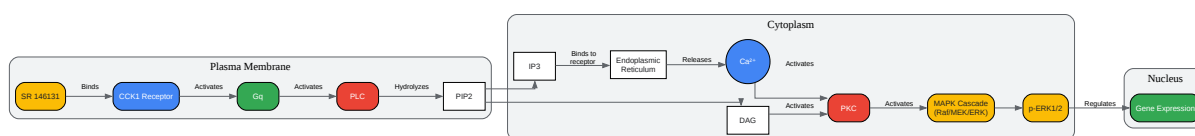
SR 146131 is a potent and selective nonpeptide agonist for the Cholecystokinin 1 (CCK1) receptor.[1] The CCK1 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, including satiety, pancreatic secretion, and gallbladder contraction. Understanding the interaction of compounds like **SR 146131** with the CCK1 receptor is crucial for drug discovery and development efforts targeting this receptor.

These application notes provide detailed protocols for cell-based assays to characterize the activity of **SR 146131** and other CCK1 receptor agonists. The described assays are fundamental for determining the potency and efficacy of test compounds and for elucidating their mechanism of action.

CCK1 Receptor Signaling Pathway

The CCK1 receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of CCK1 receptor activation and can be readily measured in cell-based assays.

In addition to the canonical Gq pathway, the CCK1 receptor has been shown to couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. Furthermore, CCK1 receptor activation can stimulate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is involved in regulating cell proliferation and differentiation.



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CCK1 Receptor Signaling Pathway

Quantitative Data for SR 146131

The following table summarizes the in vitro potency and efficacy of **SR 146131** in various cell-based assays. The data is primarily derived from studies using NIH-3T3 cells stably expressing the human CCK1 receptor (3T3-hCCK1).

Assay Type	Cell Line	Parameter	Value	Reference
Receptor Binding	3T3-hCCK1 cell membranes	IC50 (vs. [125I]-BH-CCK-8S)	0.56 ± 0.10 nM	[1]
Receptor Binding	CHO-hCCK2 membranes	IC50 (vs. radiolabeled CCK)	162 ± 27 nM	[2]
Calcium Mobilization	3T3-hCCK1	EC50	1.38 ± 0.06 nM	[1]
Inositol Monophosphate Formation	3T3-hCCK1	EC50	18 ± 4 nM	[1]
MAPK Activation	3T3-hCCK1	Activity	Partial Agonist	[1][2]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the CCK1 receptor by an agonist. It is a robust and high-throughput method for determining the potency and efficacy of test compounds.

Principle:

Cells expressing the CCK1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in a significant increase in its fluorescence intensity. This change in fluorescence is monitored over time using a fluorescence plate reader.

Materials:

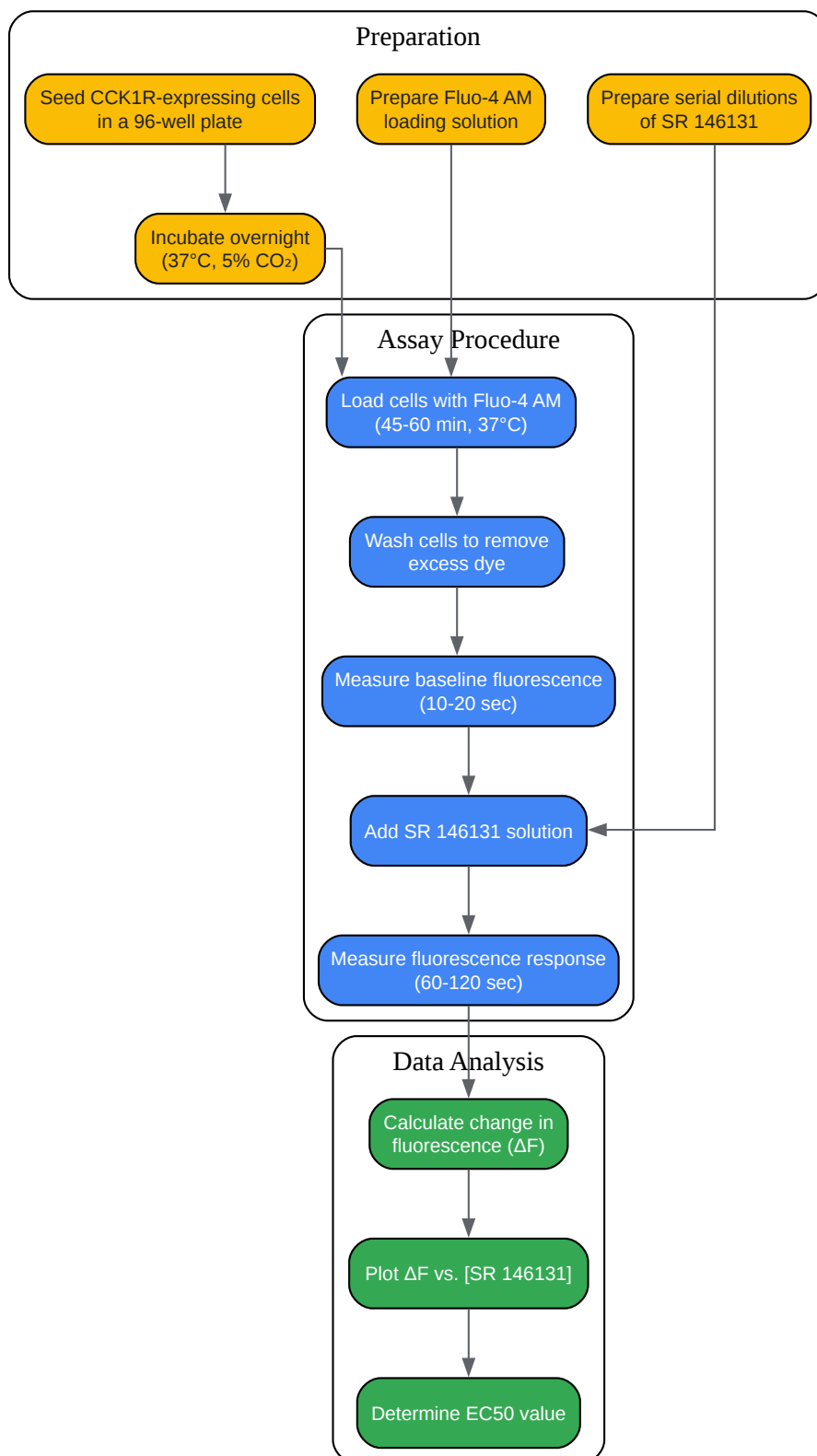
- Cell Line: NIH-3T3 cells stably expressing the human CCK1 receptor (3T3-hCCK1) or other suitable cell lines (e.g., CHO-K1, HEK293) expressing the CCK1 receptor.

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Assay Plate: 96-well or 384-well black, clear-bottom microplates.
- Reagents:
 - **SR 146131** and other test compounds.
 - CCK-8 (sulfated) as a reference agonist.
 - Fluo-4 AM calcium indicator.
 - Pluronic F-127.
 - Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
 - Probenecid (optional, to prevent dye leakage).

Protocol:

- Cell Seeding:
 - The day before the assay, seed the CCK1R-expressing cells into the assay plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well for a 96-well plate).
 - Incubate overnight at 37°C in a 5% CO₂ incubator.
- Dye Loading:
 - Prepare a Fluo-4 AM loading solution in HBSS with HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (0.02-0.04%) is added to aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters.
 - Aspirate the culture medium from the cell plate and wash the cells once with HBSS.

- Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
- Compound Preparation:
 - Prepare serial dilutions of **SR 146131** and the reference agonist (CCK-8) in HBSS with HEPES.
- Fluorescence Measurement:
 - After the incubation period, wash the cells twice with HBSS to remove excess dye.
 - Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.
 - Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
 - Record a stable baseline fluorescence for 10-20 seconds.
 - Add the compound solutions to the wells and continue to monitor the fluorescence intensity for at least 60-120 seconds.
- Data Analysis:
 - The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
 - Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.



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Calcium Mobilization Assay Workflow

Inositol Phosphate (IP) Accumulation Assay

This assay provides a direct measure of Gq protein activation by quantifying the accumulation of inositol phosphates, the downstream products of PLC activity.

Principle:

Cells are pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol. Upon CCK1 receptor activation, PLC hydrolyzes this lipid, generating radiolabeled inositol phosphates. The accumulation of these radiolabeled IPs is then measured. Alternatively, non-radioactive methods, such as HTRF-based kits that measure inositol monophosphate (IP1), a stable metabolite of IP3, can be used.

Materials:

- Cell Line: 3T3-hCCK1 or other suitable cell lines.
- Culture Medium: As described for the calcium mobilization assay.
- Reagents:
 - [3H]-myo-inositol.
 - Inositol-free medium.
 - Lithium Chloride (LiCl) solution (to inhibit IP degradation).
 - Dowex AG1-X8 resin (formate form).
 - Scintillation cocktail.

Protocol (Radiometric):

- Cell Labeling:
 - Seed cells in 24-well plates and grow to near confluency.
 - Incubate the cells overnight in inositol-free medium containing [3H]-myo-inositol (1-2 μ Ci/mL).

- Assay:
 - Wash the cells with serum-free medium.
 - Pre-incubate the cells with assay buffer containing LiCl (10-20 mM) for 15-30 minutes.
 - Add **SR 146131** or other test compounds at various concentrations and incubate for 30-60 minutes at 37°C.
- Extraction of Inositol Phosphates:
 - Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
 - Neutralize the extracts.
- Separation and Quantification:
 - Apply the neutralized extracts to Dowex anion-exchange columns.
 - Wash the columns to remove free [3H]-myo-inositol.
 - Elute the total inositol phosphates with ammonium formate/formic acid.
 - Quantify the radioactivity in the eluates by liquid scintillation counting.
- Data Analysis:
 - Plot the radioactivity (counts per minute, CPM) against the logarithm of the agonist concentration and fit the data to determine the EC50 value.

MAPK/ERK Activation Assay

This assay assesses the ability of **SR 146131** to activate the MAPK/ERK signaling cascade, providing insights into potential biased agonism or downstream functional effects.

Principle:

Activation of the MAPK/ERK pathway results in the phosphorylation of ERK1 and ERK2 (ERK1/2). This phosphorylation can be detected and quantified using phospho-specific

antibodies in various formats, such as Western blotting or plate-based immunoassays.

Materials:

- Cell Line: 3T3-hCCK1 or other suitable cell lines.
- Culture Medium: As previously described.
- Reagents (for Western Blotting):
 - **SR 146131** and other test compounds.
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
 - Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
 - HRP-conjugated secondary antibody.
 - Chemiluminescent substrate.

Protocol (Western Blotting):

- Cell Treatment:
 - Seed cells in 6-well plates and grow to 80-90% confluency.
 - Serum-starve the cells for 4-6 hours prior to stimulation.
 - Treat the cells with various concentrations of **SR 146131** for a specified time (e.g., 5-15 minutes) at 37°C.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
 - Clarify the lysates by centrifugation.

- Protein Quantification:
 - Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
 - Quantify the band intensities using densitometry software.
 - Express the results as the ratio of phospho-ERK to total-ERK and plot against the agonist concentration.

Conclusion

The cell-based assays described in these application notes are essential tools for the pharmacological characterization of **SR 146131** and other CCK1 receptor modulators. By providing quantitative data on the potency and efficacy of compounds in functional cellular contexts, these assays are invaluable for guiding drug discovery and development programs targeting the CCK1 receptor. The choice of assay will depend on the specific research question, with calcium mobilization assays being well-suited for high-throughput screening,

while IP accumulation and MAPK activation assays can provide more detailed insights into the specific signaling pathways engaged by a compound.

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References

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